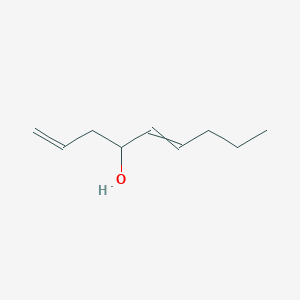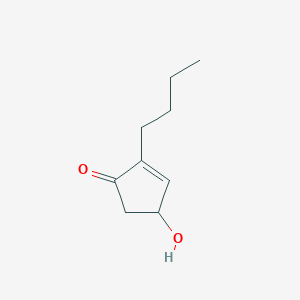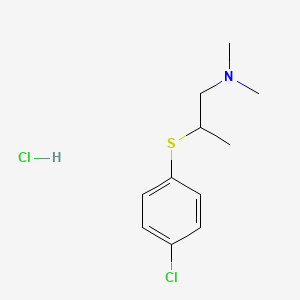
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure that includes a propylamine backbone, a p-chlorophenylthio group, and N,N-dimethyl substitutions. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride typically involves the reaction of p-chlorophenylthiol with N,N-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride stands out due to its unique combination of a propylamine backbone with a p-chlorophenylthio group and N,N-dimethyl substitutions. This unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications .
Propiedades
Número CAS |
63957-18-6 |
|---|---|
Fórmula molecular |
C11H17Cl2NS |
Peso molecular |
266.2 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-9(8-13(2)3)14-11-6-4-10(12)5-7-11;/h4-7,9H,8H2,1-3H3;1H |
Clave InChI |
NVBYIQPQAPBXKT-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)SC1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


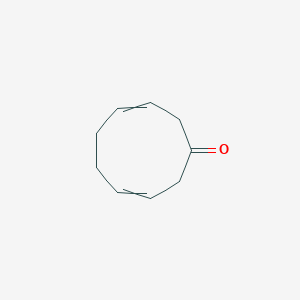
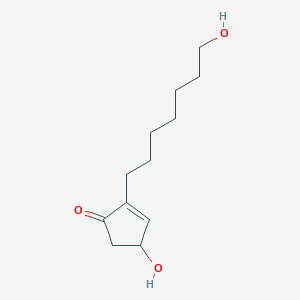


![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
